molecular formula C15H20BF3O4S B12513632 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12513632
M. Wt: 364.2 g/mol
InChI Key: QJZGYDSXYQOPHL-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with an ethylsulfonyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing pharmaceuticals and organic materials. The ethylsulfonyl (-SO₂Et) group is a strong electron-withdrawing substituent, while -CF₃ contributes to metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry .

Properties

Molecular Formula

C15H20BF3O4S

Molecular Weight

364.2 g/mol

IUPAC Name

2-[3-ethylsulfonyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O4S/c1-6-24(20,21)12-8-10(15(17,18)19)7-11(9-12)16-22-13(2,3)14(4,5)23-16/h7-9H,6H2,1-5H3

InChI Key

QJZGYDSXYQOPHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)CC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aryl derivatives, sulfone derivatives, and fluorinated compounds .

Mechanism of Action

The mechanism of action of 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs)
  • Ethylsulfonyl (-SO₂Et) vs. For example, 2-(3-chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9) exhibits moderate reactivity in cross-coupling due to the weaker electron-withdrawing effects of -Cl and -OMe . Steric Effects: Ethylsulfonyl introduces steric bulk compared to smaller substituents like -Cl, which may hinder coupling efficiency in sterically demanding reactions .
Trifluoromethyl (-CF₃) vs. Other Halogenated Groups
  • The -CF₃ group enhances metabolic stability and hydrophobicity compared to halogens. For instance, 2-(3-cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1202644-19-6) retains the -CF₃ group but replaces -SO₂Et with cyclopropyl, improving solubility while maintaining stability .

Stability and Physicochemical Properties

  • Thermal Stability: The ethylsulfonyl group may increase thermal stability. For example, 2-(3-chloro-4-methoxy-5-(CF₃)phenyl)-... has a predicted boiling point of 363°C, while analogs with smaller substituents (e.g., -OMe) decompose at lower temperatures .
  • Hydrolytic Stability: Pinacol boronic esters with strong EWGs (-SO₂Et, -CF₃) are less prone to hydrolysis than those with electron-donating groups (-OMe) due to reduced boron Lewis acidity .

Industrial and Pharmaceutical Relevance

  • Drug Synthesis: The target compound’s -CF₃ group aligns with trends in kinase inhibitor development (e.g., Selpercatinib), where -CF₃ enhances target binding and pharmacokinetics .
  • Scalability: Brominated analogs are preferred in large-scale synthesis due to cost-effective precursors (e.g., 3-bromo-5-(trifluoromethyl)phenyl derivatives) .

Biological Activity

The compound 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1354047-99-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C15H20BF3O4S
  • Molecular Weight : 364.19 g/mol
  • Structure : The compound features a dioxaborolane ring and a trifluoromethyl group, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with enhanced biological potency in various compounds.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, compounds with trifluoromethyl groups have shown promising results against various pathogens:

  • Staphylococcus aureus : Compounds similar to the target molecule have demonstrated significant inhibitory effects against both standard and methicillin-resistant strains (MRSA) .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported to be low, indicating high potency against bacterial strains .

Anti-inflammatory Potential

The anti-inflammatory properties of boron-containing compounds have been explored in various studies. The specific compound's ability to modulate inflammatory pathways remains an area of active research:

  • NF-κB Pathway : Some related compounds have been shown to influence the NF-κB signaling pathway, which is crucial in inflammatory responses . The exact impact of the target compound on this pathway is yet to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds. Below is a summary of relevant findings:

StudyCompoundBiological ActivityFindings
2-(3-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAntimicrobialSignificant activity against S. aureus with low MIC values
4-(Trifluoromethyl)phenyl derivativesAnti-inflammatoryModulated NF-κB activity in vitro
Ethiprole (related structure)InsecticidalDemonstrated low toxicity and effective pest control

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell death.

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